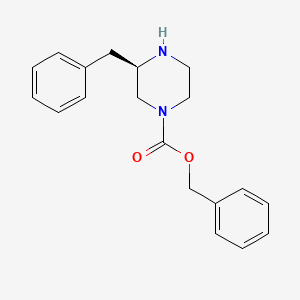

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Descripción general

Descripción

“®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester” is a type of benzyl ester . Benzyl esters are known for their stability and are often used in organic synthesis as protective groups . They are typically formed through esterification reactions between carboxylic acids and alcohols .

Synthesis Analysis

The synthesis of benzyl esters like “®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester” can be achieved through various methods. One common method is the esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant . This reaction is catalyzed by novel ionic iron (III) complexes containing an imidazolinium cation . The reaction offers a broad generality and tolerates sterically hindered starting materials .Chemical Reactions Analysis

Benzyl esters, including “®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester”, can undergo various chemical reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol . Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Esters, including benzyl esters, have polar bonds but do not engage in hydrogen bonding . Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Mecanismo De Acción

The mechanism of action for the formation of benzyl esters involves several steps. Initially, the carboxylic acid takes a proton (a hydrogen ion) from the acid catalyst . This makes the carbonyl carbon a better electrophile, which then undergoes 1,2-addition by the alcohol . Subsequent 1,2-elimination of water leads to the protonated ester, which is then deprotonated to form the final ester product .

Safety and Hazards

While specific safety and hazard information for “®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester” was not found, it’s important to note that many chemicals can be hazardous. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Propiedades

IUPAC Name |

benzyl (3R)-3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIXUWJKXBJFHE-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223380.png)

![(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3223395.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-YL]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}oxy)propan-2-OL dihydrochloride](/img/structure/B3223399.png)

![2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1H-pyridazine-3,6-dione](/img/structure/B3223460.png)

![1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one](/img/structure/B3223467.png)